molecular formula C8H8N2O6 B014551 1,2-Dimethoxy-4,5-dinitrobenzene CAS No. 3395-03-7

1,2-Dimethoxy-4,5-dinitrobenzene

Cat. No. B014551
Key on ui cas rn: 3395-03-7
M. Wt: 228.16 g/mol
InChI Key: WFDHPWTYKOAFBJ-UHFFFAOYSA-N
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Patent
US07875715B2

Procedure details

A mixture of 1,2-dimethoxy-4,5-dinitrobenzene (5.7 g, 25.0 mmol) in ethanol/acetic acid (140 mL, 1:1) was hydrogenated over palladium on carbon (10%, 1 g) at normal pressure and room temperature for 3 hours, then filtered through a pad of celite. The filtrate containing the crude diamine was treated with ethyl oxoacetate (50 wt % in toluene, 10 mL, 50 mmol) and the reaction was stirred at room temperature overnight. The resulting precipitate was collected by filtration. This material was suspended in a mixture of methanol/dichloromethane and solvent was removed under reduced pressure to remove traces of acetic acid to give 2.0 g (38%) of product as a solid.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
ethanol acetic acid
Quantity
140 mL
Type
solvent
Reaction Step One
Name
ethyl oxoacetate
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
38%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:6]([N+:12]([O-])=O)=[CH:5][C:4]=1[O:15][CH3:16].[O:17]=[CH:18][C:19](OCC)=O>C(O)C.C(O)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][C:4]=1[O:15][CH3:16])[NH:12][C:18](=[O:17])[CH:19]=[N:9]2 |f:2.3|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC
Name
ethanol acetic acid
Quantity
140 mL
Type
solvent
Smiles
C(C)O.C(C)(=O)O
Step Two
Name
ethyl oxoacetate
Quantity
10 mL
Type
reactant
Smiles
O=CC(=O)OCC
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
ADDITION
Type
ADDITION
Details
The filtrate containing the crude diamine
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
ADDITION
Type
ADDITION
Details
This material was suspended in a mixture of methanol/dichloromethane and solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove traces of acetic acid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C2N=CC(NC2=CC1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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